Chemical structure and properties of Zinc(II) benzenesulfinate dihydrate
Chemical structure and properties of Zinc(II) benzenesulfinate dihydrate
An In-depth Technical Guide to Zinc(II) Benzenesulfinate Dihydrate: Structure, Properties, and Advanced Characterization
Abstract
Zinc(II) benzenesulfinate dihydrate, Zn(C₆H₅SO₂)₂·2H₂O, is a coordination compound gaining traction beyond its established industrial applications in polymer science. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its chemical structure, physicochemical properties, synthesis, and analytical characterization. We present field-proven, step-by-step protocols for its synthesis and analysis, underpinned by the rationale for each experimental choice to ensure reproducibility and self-validation. This document consolidates current knowledge and offers insights into the compound's potential, including emerging applications in biomedical research, thereby serving as a critical resource for its advanced study and application.
Introduction
Zinc(II) benzenesulfinate dihydrate (ZBS), identified by CAS number 24308-84-7, is a zinc complex of benzenesulfinic acid.[1][2] While traditionally utilized as a performance-enhancing additive in the polymer and rubber industries—serving as a flame retardant activator and a foaming catalyst—its unique chemical attributes are paving the way for new avenues of scientific inquiry.[1][3][4][5] The compound's structure, involving a central zinc ion coordinated to benzenesulfinate ligands and water molecules, provides a versatile platform for further chemical modification and study.[6] Recent research has hinted at intriguing biological activities, including antibacterial and anticancer potential, making it a compound of increasing interest to the drug discovery and medicinal chemistry sectors.[6]
This guide serves as a senior-level scientific resource, moving beyond simple data aggregation to explain the causality behind experimental design and to provide robust, self-validating methodologies for its synthesis and characterization.
Molecular Structure and Coordination Chemistry
The precise arrangement of atoms and ligands around the central zinc(II) ion dictates the compound's overall properties and reactivity.
Chemical Identity
The compound is a hydrate, with two water molecules playing a crucial role in its crystal structure and thermal stability.[6] Its fundamental chemical identity is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | (C₆H₅SO₂)₂Zn·2H₂O or C₁₂H₁₄O₆S₂Zn | [2][3] |
| Molecular Weight | ~383.8 g/mol | [2][3][6] |
| CAS Number | 24308-84-7 | [3][6][7] |
| IUPAC Name | zinc;benzenesulfinate;dihydrate | [2] |
Elucidation of the Crystal Structure
Zinc(II) benzenesulfinate dihydrate is a coordination compound where the zinc(II) center is bonded to two benzenesulfinate anions and two water molecules.[6] The benzenesulfinate ligand (C₆H₅SO₂⁻) is an ambidentate ligand, capable of coordinating through either its sulfur or oxygen atoms. In this complex, coordination occurs through the oxygen atoms, a common feature for sulfinate complexes with hard metal centers like Zn(II). The two water molecules are also directly coordinated to the zinc center, completing its coordination sphere. The overall geometry is typically tetrahedral or octahedral, depending on whether the benzenesulfinate ligands act in a monodentate or bidentate fashion and how the water molecules are arranged. X-ray Diffraction (XRD) is the definitive technique for confirming the precise crystal structure and coordination geometry.[6][8]
Below is a conceptual diagram illustrating the coordination environment around the central Zinc(II) ion.
Caption: Conceptual coordination sphere of Zinc(II) benzenesulfinate dihydrate.
Physicochemical Properties
The physical and chemical properties of ZBS are critical for its handling, formulation, and application. It is generally described as a white or faintly beige crystalline powder.[6][9]
| Property | Value / Description | Source(s) |
| Appearance | White crystalline powder | [5][6] |
| Melting Point | 217–225 °C (Decomposition) | [4][5][6] |
| Solubility | Sparingly soluble to partly miscible in water. Soluble in nitric acid. | [5][6][9][10] |
| Thermal Stability | Decomposes in two stages: loss of hydration water (100–120 °C) followed by sulfinate decomposition (216–222 °C). | [6] |
Note on Solubility: The reported solubility in water varies. This discrepancy may be due to differences in particle size, purity, or the pH of the medium. For most practical purposes in neutral aqueous solutions, it should be considered sparingly soluble.
Synthesis and Purification
A reliable synthesis protocol is paramount for obtaining high-purity material for research and development. The most common laboratory-scale synthesis involves the salt metathesis reaction between a soluble zinc salt and sodium benzenesulfinate.[6][10]
Synthesis Protocol: Salt Metathesis Reaction
This protocol is designed to be self-validating by ensuring complete reaction through visual cues and yielding a product whose purity can be readily assessed by the characterization methods outlined in Section 5.0.
Causality: The choice of zinc acetate or zinc chloride is based on their high solubility in water, ensuring a homogenous reaction medium.[6][10] The reaction is driven by the precipitation of the less soluble Zinc(II) benzenesulfinate dihydrate. Maintaining the temperature below 40°C is crucial to prevent the premature decomposition of the sulfinate product.[6]
Step-by-Step Methodology:
-
Reactant Preparation: Prepare a 1.0 M aqueous solution of sodium benzenesulfinate. In a separate vessel, prepare a 0.5 M aqueous solution of zinc acetate dihydrate, ensuring a 2:1 molar ratio of sulfinate to zinc ions will be used.[6]
-
Reaction: While stirring vigorously, slowly add the zinc acetate solution to the sodium benzenesulfinate solution at room temperature. A white precipitate of Zinc(II) benzenesulfinate dihydrate will form immediately.
-
Digestion: Continue stirring the resulting slurry for 1-2 hours at a temperature between 30-40°C to ensure the reaction goes to completion and to improve the crystalline nature of the precipitate, which aids in filtration.[6]
-
Isolation: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3x volume of the cake) to remove soluble byproducts like sodium acetate. Follow with a wash of cold ethanol to facilitate drying.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Avoid excessive temperatures to prevent the loss of coordinated water.
Caption: Experimental workflow for the synthesis of Zinc(II) benzenesulfinate dihydrate.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. The following protocols for XRD, FTIR, and TGA form a comprehensive quality control workflow.
X-ray Diffraction (XRD)
Purpose: To confirm the crystalline phase and structural identity of the synthesized product. Methodology:
-
Sample Preparation: Finely grind a small amount (~100 mg) of the dried ZBS powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mounting: Pack the powder into a standard sample holder, ensuring a flat, level surface.
-
Data Acquisition: Collect the powder diffraction pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range of 5° to 80° with a step size of 0.02°.
-
Data Analysis: Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., Crystallography Open Database entry 2006420) to confirm the phase identity.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify characteristic functional groups and confirm the coordination of the benzenesulfinate ligand and the presence of water. Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the ZBS sample with ~100 mg of dry, spectroscopic grade KBr and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify key vibrational bands:
-
~3400-3200 cm⁻¹: A broad peak corresponding to the O-H stretching vibrations of the coordinated water molecules.
-
~1120 cm⁻¹: Strong asymmetric S=O stretching vibration.[6]
-
~1040 cm⁻¹: S-O-Zn vibrational mode, indicative of coordination to the zinc ion.[6]
-
Aromatic C-H and C=C stretches will also be present in their characteristic regions.
-
Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability and quantify the water of hydration. Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the ZBS sample into a ceramic or platinum TGA pan.
-
Data Acquisition: Heat the sample from ambient temperature to 500°C at a linear heating rate of 10 °C/min under a nitrogen atmosphere.[11]
-
Data Analysis: Analyze the resulting mass loss curve:
-
First Mass Loss (~100–120 °C): This step corresponds to the loss of the two molecules of hydration water. The theoretical mass loss for 2H₂O from Zn(C₆H₅SO₂)₂·2H₂O is ~9.4%.
-
Second Mass Loss (>216 °C): This major mass loss event corresponds to the decomposition of the anhydrous zinc benzenesulfinate.[6] The final residue at higher temperatures should be zinc oxide (ZnO).[11][12]
-
Caption: Analytical workflow for the quality control of Zinc(II) benzenesulfinate dihydrate.
Applications and Future Directions
Industrial Applications
ZBS is primarily recognized for its role in polymer manufacturing. It acts as an efficient activator for foaming agents like azodicarbonamide (AC), lowering their decomposition temperature and improving the performance of rubber and plastic products.[1] It also serves as a lubricant filler and a flame retardant in certain formulations.[1][4][5]
Emerging Roles in Biomedical Research
Of significant interest to the drug development community is the emerging evidence of biological activity in zinc complexes. Studies on related zinc compounds have demonstrated promising antimicrobial efficacy, even against drug-resistant bacterial strains.[6] Furthermore, some zinc(II) complexes have been investigated for their potential to inhibit tumor growth through mechanisms like apoptosis induction.[6] While specific, in-depth studies on Zinc(II) benzenesulfinate dihydrate are still nascent, its structural features warrant investigation into its potential as an antibacterial agent or as a scaffold for developing novel therapeutic compounds. This remains a fertile area for future research.
Safety and Handling
Zinc(II) benzenesulfinate dihydrate is classified as an irritant.[2][9] It may cause skin, eye, and respiratory system irritation.[2][9] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[9] It should be stored away from strong oxidizing agents.[9]
Conclusion
Zinc(II) benzenesulfinate dihydrate is a compound with a well-established industrial footprint and a promising future in advanced scientific research. Its synthesis is straightforward, and its structure can be rigorously confirmed through a standard suite of analytical techniques. This guide has provided the detailed, rationale-driven protocols necessary for researchers to confidently synthesize, purify, and characterize this compound. The exploration of its potential biological activities represents an exciting frontier, offering new opportunities for innovation in medicinal chemistry and drug development.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 57376148, Zinc bis(benzenesulphinate). [Link]
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Khan, I., et al. (2020). Structural, Spectroscopic, and Chemical Bonding Analysis of Zn(II) Complex : Combined Experimental and Theoretical (NBO, QTAIM, and ELF) Investigation. Molecules, 25(7), 1593. [Link]
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IndiaMART. Zinc benzenesulfinate dihydrate. [Link]
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ResearchGate. Elemental analysis of the prepared zinc(II) compounds. [Link]
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